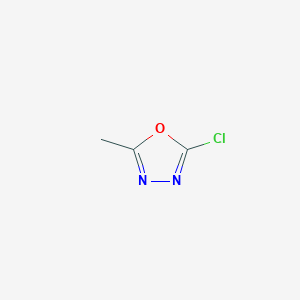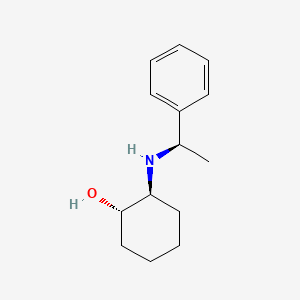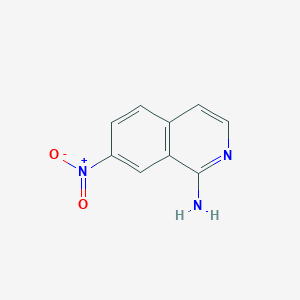
1,4,6,7-Tetrachlorophthalazine
Vue d'ensemble
Description
1,4,6,7-Tetrachlorophthalazine is a chemical compound with the molecular formula C8H2Cl4N2 . It contains a total of 17 bonds, including 15 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 Pyridazine .
Molecular Structure Analysis
The molecular structure of 1,4,6,7-Tetrachlorophthalazine consists of 17 bonds, including 15 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 Pyridazine .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,4,6,7-Tetrachlorophthalazine, such as melting point, boiling point, density, and molecular weight, are not explicitly mentioned in the search results .Applications De Recherche Scientifique
Tumorigenic Effects
1,4,6,7-Tetrachlorophthalazine and its derivatives, such as 1-hydrazinophthalazine hydrochloride, have been studied for their potential tumorigenic effects. In a study on mice, continuous consumption of 0.125% 1-hydrazinophthalazine hydrochloride in drinking water significantly increased lung tumor incidence in both male and female mice, with the tumors classified as adenomas and adenocarcinomas of the lungs (Tóth, 1978).
Synthesis and Characterization
Phthalazine derivatives, including those related to 1,4,6,7-Tetrachlorophthalazine, have been synthesized and characterized for various applications. For instance, derivatives of 1-hydrazineyl-4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-dihydrophthal-azinone were prepared and screened for their anti-bacterial activity (Kadhim, Alani, & Hussein, 2021).
Pharmaceutical Research
Tetrahydrophthalazine derivatives, closely related to 1,4,6,7-Tetrachlorophthalazine, have significant applications in pharmaceutical research. A novel approach for synthesizing these derivatives involved a 6-endo-trig radical cyclization, demonstrating their synthetic versatility and potential conversion into various pharmaceutical compounds (Zhang et al., 2018).
Antimicrobial Studies
Research on 5,6,7,8-Tetrachlorophthalazin-1-one derivatives, which are structurally related to 1,4,6,7-Tetrachlorophthalazine, has shown antimicrobial effects. These compounds were synthesized and characterized, with their antimicrobial activity being a key focus of the study (Rizk, Youssef, & Mubarak, 2019).
Coordination Chemistry
1,4,6,7-Tetrachlorophthalazine and its derivatives have unique coordination chemistry, characterized by electron and charge transfer phenomena. These compounds are valuable in the development of supramolecular materials due to their structural versatility and ability to bridge metal centers in various ways (Kaim, 2002).
Propriétés
IUPAC Name |
1,4,6,7-tetrachlorophthalazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl4N2/c9-5-1-3-4(2-6(5)10)8(12)14-13-7(3)11/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEUMZRLMXYRAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)C(=NN=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl4N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






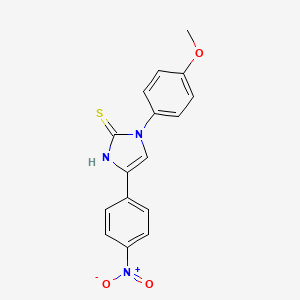
![1-(4-bromophenyl)-2-ethyl-1H-benzo[d]imidazole](/img/structure/B3176162.png)
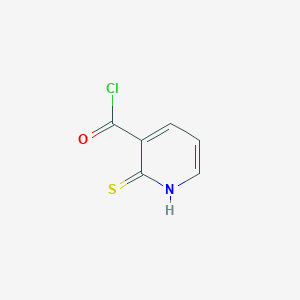


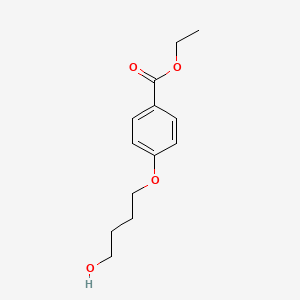
amine](/img/structure/B3176194.png)

